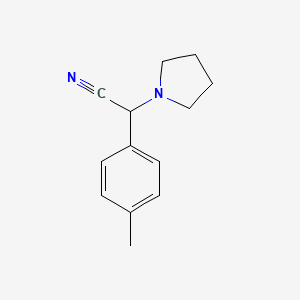

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

Descripción

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is a nitrile-based organic compound featuring a p-tolyl (4-methylphenyl) group and a pyrrolidine ring attached to a central acetonitrile backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

These features position it as a versatile intermediate in heterocyclic synthesis or drug discovery.

Propiedades

IUPAC Name |

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-11-4-6-12(7-5-11)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDRROSDRHZABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile typically involves the reaction of p-tolylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium tert-butoxide (tBuOK) to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major products can include carboxylic acids or ketones.

Reduction: The primary product is often an amine.

Substitution: Substituted nitriles or amides can be formed depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a building block in material science

Mecanismo De Acción

The mechanism of action of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating them. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(p-Tolyl)-2,3-dihydro-1H-perimidine (TDHP)

Structure: TDHP is a fused bicyclic aromatic system synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde . Unlike 2-(p-tolyl)-2-pyrrolidin-1-yl-acetonitrile, TDHP lacks a nitrile group and instead incorporates a dihydroperimidine core.

Properties:

- Computational Insights: Density functional theory (DFT) studies on TDHP at the B3LYP/6-311G(d,p) level reveal high electron density localized on the nitrogen atoms, contrasting with the electron-withdrawing nitrile group in the target compound .

Applications: TDHP is primarily explored for its photophysical properties, whereas the nitrile in this compound suggests utility in nucleophilic substitution reactions.

Quinoline Derivatives with p-Tolyl Substituents

Structure: Quinolines such as 2-(p-tolyl)quinoline are synthesized from p-tolyl-substituted alcohols and aminobenzyl alcohols via Mn(III)-catalyzed dehydrogenation . These compounds feature a rigid heteroaromatic system, contrasting with the flexible pyrrolidine-acetonitrile scaffold. Synthesis and Reactivity:

- Yield: 2-(p-Tolyl)quinoline is obtained in 90% yield under Mn(III) catalysis, demonstrating high efficiency for p-tolyl incorporation .

- Applications: Quinolines are widely used in antimicrobial agents, whereas the nitrile group in this compound may favor applications in metal coordination or peptide mimetics.

Celecoxib-Related Hydrazinyl Sulfonamides

Structure: USP Celecoxib Related Compounds E–H share a p-tolyl group linked to a hydrazinyl benzenesulfonamide moiety (e.g., (E)-4-[2-(1-(p-tolyl)ethylidene)hydrazinyl]benzenesulfonamide) .

Functional Groups:

- Sulfonamide vs. Nitrile: The sulfonamide group in Celecoxib analogs enables hydrogen bonding and enzyme inhibition (e.g., cyclooxygenase-2), while the nitrile in the target compound offers metabolic stability and synthetic versatility .

Comparative Data Table

*Yields are context-dependent and derived from analogous reactions.

Key Research Findings and Insights

- Electronic Effects: The nitrile group in this compound likely reduces electron density at the α-carbon compared to TDHP’s electron-rich perimidine system, influencing reactivity in electrophilic substitutions .

- Synthetic Flexibility: While Mn(III)-catalyzed reactions efficiently generate p-tolyl-substituted quinolines, the target compound’s synthesis may require nitrile-specific conditions (e.g., Strecker synthesis or cyanation reactions) .

- Biological Potential: Unlike Celecoxib analogs with sulfonamide pharmacophores, the pyrrolidine-acetonitrile framework may target enzymes like monoamine oxidases or kinases, leveraging its hybrid hydrophobic/polar character .

Actividad Biológica

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is a compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a p-tolyl group and an acetonitrile moiety, with the molecular formula . This structure is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity, influencing cellular pathways that may lead to various pharmacological effects. The presence of the nitrile group allows for hydrogen bonding interactions, enhancing its potential as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. In vitro tests demonstrated significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Overview

Comparative Analysis

The compound's unique structure allows it to interact differently compared to similar compounds. For instance, the combination of a pyrrolidine ring with a nitrile group distinguishes it from other pyrrolidine derivatives, enhancing its reactivity and potential biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(p-Tolyl)pyridine | Pyridine ring | Limited neuroactivity |

| 2-Phenylpyridine | Phenyl ring | Moderate antimicrobial |

| 4-Phenylpyridine | Phenyl ring | Antifungal properties |

Q & A

Q. What are the recommended synthetic routes for 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. A validated approach involves reacting 1-methylpyrrole-2-acetonitrile with p-toluoyl chloride in dichloroethane using aluminum chloride (AlCl₃) as a Lewis acid catalyst under ice-cooled conditions . Key optimization steps include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of p-toluoyl chloride to the pyrrolidine-acetonitrile precursor.

- Temperature control: Keep the reaction below 5°C to minimize side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

- Spectroscopic analysis:

- Crystallography: For single-crystal X-ray diffraction, use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve bond lengths and angles. High-resolution data (>1.0 Å) ensures accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from solvent effects or dynamic conformational changes. Mitigation strategies include:

- Computational validation: Compare experimental NMR shifts with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) .

- Variable-temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and −40°C .

- Crystallographic cross-check: Validate the dominant conformation via X-ray diffraction .

Q. How can researchers investigate the bioactivity of this compound in drug discovery?

Methodological Answer: While direct bioactivity data is limited, analogous compounds (e.g., 3-(4-chlorophenyl)-2-pyrrolylacrylonitrile) show antimicrobial and antitumor activity. Suggested approaches:

- In vitro assays:

- Antimicrobial: Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Structure-activity relationship (SAR): Modify the p-tolyl or pyrrolidine groups and compare bioactivity trends .

Q. What experimental designs are suitable for studying the compound’s solubility and stability?

Methodological Answer:

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE): Replace hydrogen with deuterium at reactive sites to study bond-breaking steps.

- Trapping intermediates: Use quenching agents (e.g., methanol) during synthesis to isolate intermediates for NMR analysis .

- Computational modeling: Perform DFT calculations (Gaussian 16) to map potential energy surfaces and transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.